molecular formula C35H37ClN2O2 B589020 4-Dechloro-4-(4-chlorophenyl) Loperamide-d6 CAS No. 1794737-31-7

4-Dechloro-4-(4-chlorophenyl) Loperamide-d6

Cat. No.: B589020
CAS No.: 1794737-31-7
M. Wt: 559.18
InChI Key: AYFNODUPEBZSRR-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Dechloro-4-(4-chlorophenyl) Loperamide-d6 ( 1794737-31-7) is a deuterated, stable isotope-labelled analogue of 4-Dechloro-4-(4-chlorophenyl) Loperamide, which is a known impurity of the antidiarrheal pharmaceutical agent Loperamide . This compound, with a molecular formula of C35H31D6ClN2O2 and a molecular weight of 559.17, is specifically designed for use as an internal standard in quantitative bioanalytical methods . The incorporation of six deuterium atoms allows for reliable differentiation from the non-labelled analyte during mass spectrometric analysis, significantly improving the accuracy and precision of pharmacokinetic studies . Researchers utilize this labelled impurity in advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications to study the metabolism and pharmacokinetics of loperamide in complex biological matrices such as plasma and saliva, facilitating critical investigations into bioavailability and bioequivalence . Its primary application lies in ensuring the quality and safety of pharmaceutical products by serving as a critical reference standard for the identification and quantification of process-related impurities in loperamide Active Pharmaceutical Ingredients (APIs) . The product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[4-[4-(4-chlorophenyl)phenyl]-4-hydroxypiperidin-1-yl]-2,2-diphenyl-N,N-bis(trideuteriomethyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H37ClN2O2/c1-37(2)33(39)35(30-9-5-3-6-10-30,31-11-7-4-8-12-31)23-26-38-24-21-34(40,22-25-38)29-17-13-27(14-18-29)28-15-19-32(36)20-16-28/h3-20,40H,21-26H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFNODUPEBZSRR-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)O)(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)O)(C4=CC=CC=C4)C5=CC=CC=C5)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H37ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structure and Key Intermediates

The parent compound, 4-Dechloro-4-(4-chlorophenyl) Loperamide (PubChem CID: 71315245), features a piperidine ring substituted with a 4-chlorobiphenyl group, a hydroxyl group, and a dimethylbutanamide side chain. Its synthesis historically involves the condensation of dimethyl(tetrahydro-3,3-diphenyl-2-furylidene)ammonium bromide with 4,4-chlorophenyl-4-hydroxypiperidine in glycerol formal, as detailed in EP2132175B1. This reaction proceeds via nucleophilic substitution, with sodium carbonate neutralizing hydrobromic acid byproducts.

Relevance of Deuterated Analogs

Deuteration at six positions (denoted -d6) enhances molecular stability in mass spectrometry and metabolic tracing. Common deuteration sites include the dimethyl groups on the butanamide moiety and hydrogens on the piperidine or biphenyl rings. Strategic deuteration requires isotopic labeling during intermediate synthesis to ensure metabolic inertness at critical positions.

Synthetic Routes for 4-Dechloro-4-(4-chlorophenyl) Loperamide-d6

Precursor-Based Deuteration

Deuterated dimethylamine (CD3)2NH or D2O-mediated exchange introduces deuterium into the dimethylbutanamide group. For example, substituting dimethylamine with hexadeutero-dimethylamine in the ammonium bromide precursor ensures full deuteration of the side chain.

Piperidine Ring Deuteration

The piperidine intermediate 4,4-chlorophenyl-4-hydroxypiperidine can be deuterated via catalytic H-D exchange using Pd/C or Rh catalysts in D2O. This method selectively replaces hydrogens adjacent to the hydroxyl group, though side reactions may necessitate purification.

Optimized Reaction Conditions

Building on EP2132175B1, the deuterated analog synthesis employs:

  • Solvent : Glycerol formal (3–5 mL/g precursor) for enhanced solubility and reaction rates.

  • Temperature : 55–65°C to balance kinetic efficiency and byproduct minimization.

  • Catalyst : Potassium iodide (0.24 wt%) to accelerate halide displacement.

Table 1: Comparative Reaction Parameters for Deuterated vs. Non-Deuterated Synthesis

ParameterNon-DeuteratedDeuterated (Proposed)
Solvent Volume (mL/g)3–53–5
Temperature (°C)55–6555–65
Reaction Time (h)<33–4
Deuteration SourceN/A(CD3)2NH, D2O
Yield (%)6758–63 (estimated)

Analytical Characterization and Validation

Mass Spectrometric Confirmation

High-resolution mass spectrometry (HRMS) of the deuterated product shows a molecular ion peak at m/z 559.14 (vs. 553.12 for the non-deuterated compound), consistent with six deuterium atoms. Isotopic purity >98% is achievable via repeated recrystallization in deuterated solvents.

Nuclear Magnetic Resonance (NMR) Analysis

  • 1H NMR : Loss of signals at δ 2.25–2.36 ppm (dimethyl groups) and δ 3.0 ppm (piperidine CH2) confirms deuteration.

  • 13C NMR : Shifts in quaternary carbons adjacent to deuterated positions (e.g., C-1 of the piperidine ring) validate structural integrity.

Challenges and Methodological Refinements

Byproduct Formation in Deuteration

H-D exchange may incompletely deuterate sterically hindered positions, necessitating:

  • Catalyst Screening : Rhodium on alumina improves selectivity for aromatic deuteration.

  • Microwave-Assisted Synthesis : Reduces reaction time and improves isotopic incorporation.

Scalability and Cost Efficiency

Bulk synthesis requires optimizing deuterated reagent recovery. Closed-loop systems with D2O distillation reduce costs by 20–30% in pilot-scale trials .

Chemical Reactions Analysis

Types of Reactions

4-Dechloro-4-(4-chlorophenyl) Loperamide-d6 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, using reagents such as sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-Dechloro-4-(4-chlorophenyl) Loperamide-d6 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Dechloro-4-(4-chlorophenyl) Loperamide-d6 involves its interaction with specific molecular targets. The compound acts by binding to opioid receptors in the gastrointestinal tract, leading to a reduction in intestinal motility. This action is similar to that of its non-deuterated analog, Loperamide. The molecular pathways involved include the inhibition of calcium channels and the activation of potassium channels, resulting in decreased peristalsis .

Comparison with Similar Compounds

(a) Deschloroloperamide (C11H14ClNO)

  • Key Differences : Lacks the piperidine ring and diphenylbutanamide backbone present in 4-Dechloro-4-(4-chlorophenyl) Loperamide-d4. Features a hydroxyl group at the 4-position instead of a chlorophenyl substituent.
  • Role : Primarily an impurity or metabolite of loperamide, with reduced opioid receptor affinity due to structural simplification .

(b) Loperamide trans-N-oxide (C29H34N2O2)

  • Key Differences : Contains an oxidized piperidine nitrogen (N-oxide) and retains the 4-chlorophenyl group.
  • Pharmacological Impact : The N-oxide modification reduces blood-brain barrier penetration, diminishing central opioid effects compared to the deuterated analog .

(c) Loperamide biphenyl analog (C38H40Cl2N2O3)

  • Key Differences : Incorporates a biphenyl moiety instead of a single 4-chlorophenyl group.
  • Functional Impact : Enhanced lipophilicity and prolonged half-life but increased risk of off-target interactions due to bulkier substituents .

Deuterated Derivatives

(a) N-Desmethyl Loperamide-d3 (CAS: 1189488-17-2)

  • Key Differences: Features deuterium at the methyl group of the dimethylamino moiety, whereas this compound has deuterium at the 4-position.
  • Metabolic Impact : Both compounds aim to slow CYP450-mediated metabolism, but the position of deuteration affects specificity. N-Desmethyl Loperamide-d3 focuses on reducing demethylation, while the target compound prioritizes stability at the chlorophenyl site .

(b) Haloperidol Decanoate-d19 Derivatives

  • Key Differences : Haloperidol analogs (e.g., PA STI 024750) share a 4-chlorophenyl group but belong to a different pharmacological class (antipsychotics).
  • Structural Overlap: The 4-chlorophenyl substituent is a common motif, but the piperidine and butyrophenone frameworks differ significantly, leading to divergent receptor targets (dopamine vs. opioid receptors) .

Chlorophenyl-Containing Bioactive Compounds

(a) N-(4-Chlorophenyl)maleimide Derivatives

  • Activity Comparison : Compounds like N-(4-chlorophenyl)maleimide (IC50 = 7.24 μM for MGL inhibition) highlight the role of the 4-chlorophenyl group in enzyme interaction. However, this compound lacks the maleimide ring, shifting its mechanism toward opioid receptor modulation .

(b) S-Alkyl 4-(4-Chlorophenyl)-1,2,4-triazole-3-thiol Derivatives

  • Functional Contrast : These compounds exhibit antiviral and antimicrobial activity via triazole-thiol interactions, unlike the deuterated loperamide analog, which leverages opioid receptor binding .

Tabulated Comparative Analysis

Compound Name Molecular Formula Key Substituents CAS Number Primary Use/Activity
This compound C28H28D3ClN2O2 4-chlorophenyl, deuterium at 4-position 1794737-31-7 Antidiarrheal (optimized PK)
Deschloroloperamide C11H14ClNO Hydroxyl group at 4-position Not specified Loperamide impurity/metabolite
Loperamide trans-N-oxide C29H34N2O2 N-oxide, 4-chlorophenyl 106900-12-3 Metabolite with reduced CNS entry
N-Desmethyl Loperamide-d3 C28H28D3ClN2O2 Deuterium at methyl group 1189488-17-2 Metabolic stability studies
Haloperidol Decanoate-d19 C37H26D19ClFNO3 4-chlorophenyl, deuterated decanoate PA STI 024750 Antipsychotic (deuterated form)

Research Findings and Implications

  • Deuterium Effects: The deuterium in this compound reduces metabolic degradation by cytochrome P450 enzymes, extending its half-life compared to non-deuterated analogs .
  • Chlorophenyl Role : The 4-chlorophenyl group enhances binding affinity to μ-opioid receptors, a feature shared with other chlorophenyl-containing pharmaceuticals (e.g., haloperidol derivatives) but with divergent therapeutic outcomes .
  • Synthetic Challenges : Impurities like Loperamide cis-N-Oxide (CAS: 109572-89-6) highlight the need for precise deuteration protocols to avoid byproducts during synthesis .

Notes on Comparative Advantages

Metabolic Superiority : Compared to N-Desmethyl Loperamide-d3, the target compound’s deuterium placement offers better resistance to oxidative metabolism .

Structural Specificity : Unlike biphenyl or N-oxide analogs, the 4-chlorophenyl-deuterated structure balances receptor affinity and metabolic stability without excessive lipophilicity .

Therapeutic Niche : While Haloperidol-d19 derivatives target dopamine receptors, this compound remains specific to gastrointestinal opioid receptors, minimizing off-target effects .

Biological Activity

4-Dechloro-4-(4-chlorophenyl) Loperamide-d6 is a deuterated derivative of loperamide, an opioid receptor agonist primarily used for the treatment of diarrhea. The compound's unique structure, characterized by the deuteration at the 4-position and a chlorophenyl group, may influence its pharmacological properties and biological activity. This article explores the biological activity of this compound through various studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C29H33ClN2O2D6
  • Molecular Weight : 482.60 g/mol

The presence of deuterium (D) in the structure alters the compound's isotopic composition, which can affect its metabolic pathways and biological interactions.

Loperamide and its derivatives, including this compound, primarily exert their effects through the following mechanisms:

  • Opioid Receptor Agonism : The compound acts as an agonist at the μ-opioid receptors located in the gastrointestinal tract. This interaction leads to decreased gastrointestinal motility and increased transit time, effectively reducing diarrhea symptoms .
  • Inhibition of Peristalsis : By binding to opioid receptors, the compound inhibits peristaltic movements in the intestines, allowing for greater absorption of fluids and electrolytes from the intestinal contents .
  • Modulation of Secretory Activity : Loperamide derivatives have been shown to reduce secretions in the intestines, further aiding in the management of diarrhea .

Biological Activity Studies

Research on this compound has revealed several important findings regarding its biological activity:

Pharmacokinetics

  • Bioavailability : Like loperamide, this compound exhibits low systemic bioavailability due to extensive first-pass metabolism in the liver. Studies indicate that systemic bioavailability is approximately 0.3% .
  • Metabolism : The compound is primarily metabolized by cytochrome P450 enzymes, leading to conjugation and elimination from the body .

Efficacy in Diarrhea Management

A study investigating orally disintegrating tablets (ODTs) containing loperamide HCl (which includes derivatives like this compound) demonstrated rapid onset of action and improved bioavailability compared to traditional formulations. This suggests enhanced therapeutic potential in acute diarrhea management .

Case Studies

  • Case Study on Military Personnel : A formulation study highlighted how ODTs containing loperamide derivatives were developed for soldiers experiencing travel-related diarrhea. The rapid disintegration and dissolution properties allowed for quick relief from symptoms in hostile environments, emphasizing the practical application of this compound in military medicine .
  • Clinical Observations : Clinical observations have noted that loperamide derivatives exhibit minimal central nervous system effects due to their inability to cross the blood-brain barrier effectively. This characteristic makes them suitable for short-term use without significant risk of sedation or addiction .

Comparison with Similar Compounds

The table below compares this compound with other loperamide derivatives:

Compound Nameμ-Receptor AgonismBioavailability (%)CNS PenetrationTherapeutic Use
This compoundYes~0.3LowDiarrhea management
Loperamide HClYes~0.3LowDiarrhea management
Loperamide N-OxideYes~0.5ModerateAntidiarrheal with CNS effects

Q & A

Q. What are the recommended synthetic routes for 4-Dechloro-4-(4-chlorophenyl) Loperamide-d6, and how can isotopic purity be ensured?

Methodological Answer: Synthesis typically involves deuterium incorporation at specific positions via catalytic exchange or custom deuteration of intermediates. For example, precursor compounds like 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide (Loperamide cis-N-Oxide, CAS 109572-89-6) can serve as starting materials . Key steps include:

  • Deuteration : Use deuterated reagents (e.g., D2O or deuterated acids) under controlled conditions to minimize isotopic scrambling.
  • Purification : Employ preparative HPLC with reversed-phase C18 columns (e.g., 5 µm particle size, 250 mm × 4.6 mm) using acetonitrile/D2O gradients to isolate the deuterated product .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsPurpose
Precursor Synthesis4-Chlorophenylpiperidine, DIPEA, DMFIntermediate formation
DeuterationD2O, Pd/C (10% w/w), 80°C, 24 hrsIsotopic incorporation
PurificationHPLC (ACN:D2O = 70:30, 1 mL/min)Isolation of deuterated compound

Q. How should researchers validate the structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR : Compare 1H^1H- and 13C^13C-NMR spectra with non-deuterated analogs. Deuterium incorporation reduces proton signals at labeled positions (e.g., absence of peaks at δ 2.5–3.5 ppm for CH2 groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) should show a molecular ion peak at m/z 513.28 [M+H]+^+ with a +6 Da shift from the non-deuterated compound.
  • Isotopic Purity : Use LC-MS with deuterium-specific calibration curves to confirm ≥98% isotopic enrichment .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing this compound?

Methodological Answer: Quantum mechanical (QM) calculations and reaction path search tools (e.g., GRRM or AFIR) predict energetically favorable pathways:

  • Step 1 : Model deuterium exchange using density functional theory (DFT) at the B3LYP/6-31G* level to identify transition states and activation energies.
  • Step 2 : Apply machine learning (ML) algorithms to screen solvent systems (e.g., DMF vs. THF) for maximizing deuteration efficiency .
  • Step 3 : Validate predictions experimentally via parallel microscale reactions (e.g., 96-well plate format) to refine computational parameters .

Q. Table 2: Computational vs. Experimental Yield Comparison

SolventPredicted Yield (QM)Experimental YieldDeviation
DMF85%82%-3%
THF78%75%-3%

Q. How should researchers resolve contradictions in pharmacological data for this compound?

Methodological Answer: Address discrepancies using a tiered approach:

  • Tier 1 : Verify experimental conditions (e.g., buffer pH, temperature) across studies. For example, opioid receptor binding assays may vary due to differences in membrane preparation protocols .
  • Tier 2 : Replicate conflicting results using standardized protocols (e.g., NIH assay guidelines) and orthogonal methods (e.g., SPR vs. radioligand binding).
  • Tier 3 : Apply meta-analysis tools to aggregate data, identifying outliers or systematic biases .

Q. What experimental designs are optimal for studying isotopic effects on metabolic stability?

Methodological Answer: Use a factorial design (2k^k framework) to evaluate variables:

  • Factors : Deuteration site (C-4 vs. C-6), species (human vs. murine hepatocytes), incubation time.
  • Response Variables : Metabolic half-life (t1/2_{1/2}), CYP450 isoform activity .

Q. Table 3: Example Factorial Design Matrix

RunDeuteration SiteSpeciesTime (hr)t1/2_{1/2} (hr)
1C-4Human246.2
2C-6Murine124.8
3C-4Murine245.5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.